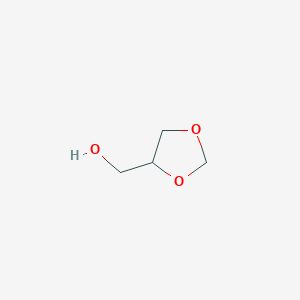

1,3-Dioxolane-4-methanol

描述

1,3-Dioxolane-4-methanol is a useful research compound. Its molecular formula is C4H8O3 and its molecular weight is 104.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15827. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It’s known that this compound is synthesized from glycerol and carbonyl compounds .

Mode of Action

The synthesis of 1,3-Dioxolane-4-methanol involves the condensation of carbonyl compounds with vicinal diols . The process is facilitated by the formation of adducts with carbonyl compounds (hemiacetals), which act as active intermediates in the condensation .

Biochemical Pathways

The compound is synthesized via a condensation reaction involving carbonyl compounds and vicinal diols . This suggests that it may interact with biochemical pathways involving these compounds.

Result of Action

It’s known that the compound is used in the synthesis of various products, including plasticizers, solubilizing and suspending agents in pharmaceutical preparations, lubricants, and fuel additives . Enantiomerically pure forms of this compound compounds are used in the synthesis of β-blockers, glycerophospholipids, PAF (platelet aggregating factor), (aryloxy)propanolamines, and other products used in the treatment of epilepsy and hypertension .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound from glycerol and carbonyl compounds is facilitated by the presence of ethanol . .

生化分析

Biochemical Properties

1,3-Dioxolane-4-methanol is involved in biochemical reactions, particularly in the formation of acetals and ketals . It is prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . The name of the compound, this compound, is crucial in these interactions as it forms the backbone of the resulting molecules .

Cellular Effects

It is known that the compound plays a role in the formation of other organic compounds, which may have various effects on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of adducts with carbonyl compounds (hemiacetals), which behave as active intermediates of the condensation . This process results in a high yield of the reaction product and considerably reduces the duration of the process .

Temporal Effects in Laboratory Settings

It is known that the compound can be synthesized in a high yield and in a reduced duration of the process .

Metabolic Pathways

It is known that the compound is involved in the formation of other organic compounds, which may participate in various metabolic pathways .

Subcellular Localization

Given its role in the formation of other organic compounds, it may be localized in areas of the cell where these reactions take place .

生物活性

1,3-Dioxolane-4-methanol is a cyclic organic compound with the molecular formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential biological activities. Research indicates that derivatives of 1,3-dioxolane compounds exhibit a range of biological activities, including antibacterial, antifungal, and antineoplastic properties.

Antimicrobial Properties

Research has demonstrated that this compound and its derivatives possess significant antimicrobial activities. A study highlighted the synthesis of new 1,3-dioxolanes that showed promising antibacterial and antifungal effects against various pathogens. For instance:

- Antibacterial Activity : Compounds derived from 1,3-dioxolane have been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at varying concentrations.

- Antifungal Activity : The same compounds exhibited activity against fungi like Candida albicans, indicating their potential in treating fungal infections .

The biological activity of this compound is often attributed to its ability to disrupt cellular processes in microorganisms. This disruption can occur through:

- Inhibition of Cell Wall Synthesis : Similar to other known antibiotics, these compounds may interfere with the synthesis of peptidoglycan layers in bacterial cell walls.

- Membrane Disruption : The lipophilic nature of dioxolanes allows them to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Antifungal Activity

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antifungal efficacy of this compound derivatives. The results indicated:

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Dioxolane A | 50 | 18 |

| Dioxolane B | 100 | 24 |

| Control (Fluconazole) | 10 | 30 |

These findings suggest that certain derivatives can be as effective as traditional antifungal agents.

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is essential to consider its safety profile. Preliminary toxicity assessments indicate:

- Low acute toxicity in animal models.

- No significant adverse effects at therapeutic doses.

However, further studies are necessary to fully understand the long-term effects and potential toxicological profiles.

Synthesis Methods

This compound can be synthesized through various methods, including:

- From Glycerol : Using phosphomolybdic acid as a catalyst under controlled conditions yields high purity dioxolanes with excellent regioselectivity .

- Via Acetalization : Reacting glycerin with acetonide reagents also produces this compound effectively .

Applications

Due to its diverse biological activities, this compound is being explored for:

- Pharmaceutical Development : As a precursor for drugs targeting bacterial and fungal infections.

- Agricultural Chemicals : As an intermediate in the synthesis of agrochemicals aimed at pest control.

科学研究应用

Biological Applications

1,3-Dioxolane-4-methanol exhibits promising biological activities. Recent studies have highlighted its potential as an antibacterial and antifungal agent:

- Antifungal Activity : A series of synthesized 1,3-dioxolanes were tested against Candida albicans, showing excellent antifungal properties. Most compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Case Study: Biological Screening

A study synthesized various enantiomerically pure and racemic 1,3-dioxolanes from salicylaldehyde and diols using montmorillonite K10 as a catalyst. The results indicated that all tested compounds exhibited antifungal activity, with some also showing remarkable antibacterial properties .

Pharmaceutical Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to act as a protecting group for ketones and aldehydes makes it invaluable in synthetic organic chemistry.

Case Study: Pharmaceutical Intermediates

In a patent detailing the synthesis of this compound compounds, it was noted that these compounds are utilized in the production of various medicinal agents. The processes described include reactions involving glycerin and acetonide reagents to yield high-purity products suitable for pharmaceutical applications .

Agricultural Applications

This compound is also explored for its potential use in agricultural chemicals. Its role as an intermediate allows for the development of novel agrochemicals that can enhance crop protection and yield.

Case Study: Agricultural Chemicals

Research indicates that certain derivatives of this compound can be modified to create effective pesticides or herbicides. The structural features of dioxolanes contribute to their efficacy in these applications .

属性

IUPAC Name |

1,3-dioxolan-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-4-2-6-3-7-4/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHGAOWOIJMTPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863547 | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS] | |

| Record name | Glycerol formal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5464-28-8 | |

| Record name | 1,3-Dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerol formal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerol formal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,3-Dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxolan-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCEROL FORMAL, .ALPHA.,.BETA. | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q45U46I791 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。